N-spiro[2.5]octan-6-yl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine
Description
N-spiro[25]octan-6-yl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine is a complex organic compound that features a unique spirocyclic structure
Properties
IUPAC Name |
N-spiro[2.5]octan-6-yl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c1-4-14(6-7-14)5-2-11(1)16-12-3-9-17-10-8-15-13(12)17/h8,10-12,16H,1-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBXVQPZRKYXHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1NC3CCN4C3=NC=C4)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-spiro[2.5]octan-6-yl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the spirocyclic core, followed by the introduction of the pyrrolo[1,2-a]imidazole moiety. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing techniques such as continuous flow chemistry.
Chemical Reactions Analysis
N-spiro[2.5]octan-6-yl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring, using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
N-spiro[2.5]octan-6-yl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule, particularly in the inhibition of specific enzymes or receptors.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: It may be used in the development of new materials with unique properties, such as advanced polymers or catalysts.
Mechanism of Action
The mechanism of action of N-spiro[2.5]octan-6-yl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include the modulation of signal transduction processes or the inhibition of protein-protein interactions.
Comparison with Similar Compounds
N-spiro[2.5]octan-6-yl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine can be compared to other spirocyclic compounds and pyrrolo[1,2-a]imidazole derivatives. Similar compounds include:
Spiro[2.5]octane derivatives: These compounds share the spirocyclic core but differ in their functional groups and overall structure.
Pyrrolo[1,2-a]imidazole derivatives: These compounds have the same heterocyclic framework but may vary in their substituents and biological activity.
The uniqueness of this compound lies in its specific combination of the spirocyclic and pyrrolo[1,2-a]imidazole moieties, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
